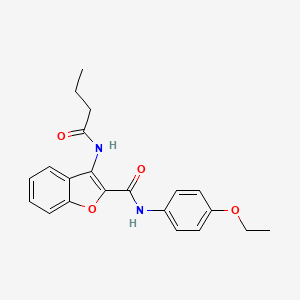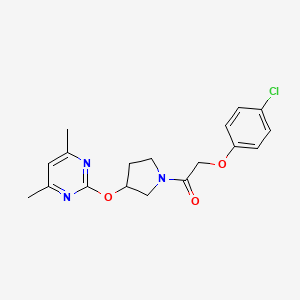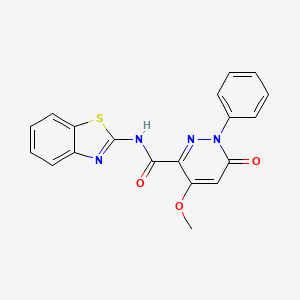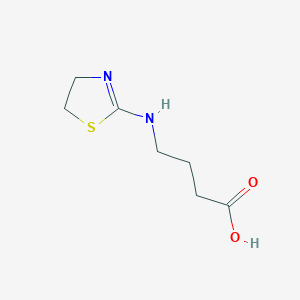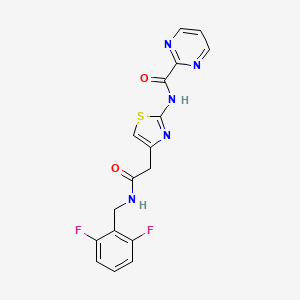![molecular formula C16H19NO5 B2852700 1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2287343-04-6](/img/structure/B2852700.png)
1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of bicyclo[2.2.1]heptane . Bicyclo[2.2.1]heptane is a type of organic compound with a unique structure consisting of two three-membered rings sharing two carbon atoms . The “1-(Phenylmethoxycarbonylaminomethyl)” and “4-carboxylic acid” parts suggest additional functional groups attached to this bicyclic structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar bicyclo[2.2.1]heptane derivatives have been synthesized using Diels-Alder reactions . This involves a [4+2] cycloaddition reaction that rapidly generates bicyclo[2.2.1]heptane derivatives .Molecular Structure Analysis
The molecular structure of this compound would be based on the bicyclo[2.2.1]heptane core, which consists of seven carbon atoms arranged in a fused ring structure . Additional functional groups would be attached at the 1 and 4 positions as indicated by the name.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. Bicyclo[2.2.1]heptane derivatives have been involved in various reactions, including Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its bicyclic structure and the attached functional groups. For example, similar compounds like bicyclo[2.2.1]heptane-2-carboxylic acid have a molecular weight of 140.1797 .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-13(19)15-6-7-16(9-15,22-11-15)10-17-14(20)21-8-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYUSWMRHVOPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(=O)O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
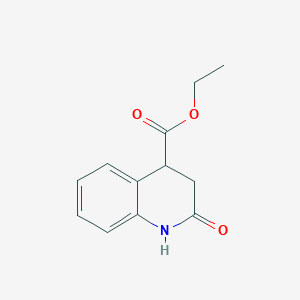
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2852620.png)
